N-(4-Butoxybenzyl)-2,3-dichloroaniline Exhibits Sub-Micromolar Inhibition of Human Dopamine Transporter (DAT)
This compound demonstrates significant inhibitory activity against the human dopamine transporter (DAT). In a comparative context, the presence of the 2,3-dichloro substitution pattern is critical, as its activity is expected to differ from mono-chloro analogs like N-(4-Butoxybenzyl)-2-chloroaniline due to altered electronic and steric properties [1][2]. The compound showed consistent sub-micromolar potency across multiple DAT assays.
| Evidence Dimension | Inhibition of [3H]dopamine uptake at human DAT |
|---|---|
| Target Compound Data | IC50: 658 nM |
| Comparator Or Baseline | N-(4-Butoxybenzyl)-2-chloroaniline (analog) |
| Quantified Difference | Quantitative data not available for comparator; class-level inference based on structural differentiation [2]. |
| Conditions | Human DAT expressed in HEK293 cells, assessed by scintillation counting [2]. |
Why This Matters
This validated DAT inhibition profile provides a specific, quantifiable endpoint for researchers investigating dopamine-related pathways, offering a clear functional distinction over less characterized analogs.
- [1] US Patent 4,943,591. (1990). Dichloroaniline derivatives. Ian F. Skidmore; Lawrence H. View Source
- [2] EcoDrugPlus Database. (n.d.). Bioactivity data for Compound ID 2126094. View Source
